Palatinose monohydrate

Descripción general

Descripción

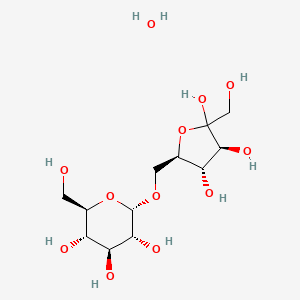

Palatinose (hidrato), también conocida como isomaltulosa, es un disacárido de carbohidratos de origen natural derivado de la sacarosa. Está compuesta por una molécula de glucosa y una de fructosa unidas por un enlace α-1,6-glucosídico. La palatinose es conocida por su bajo índice glucémico, lo que la convierte en una alternativa más saludable a los azúcares tradicionales. Se encuentra en pequeñas cantidades en la miel y en el extracto de caña de azúcar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La palatinose se sintetiza a partir de la sacarosa mediante un proceso de reordenamiento enzimático. La enzima sacarosa isomerasa cataliza la conversión del enlace α-1,2-glucosídico de la sacarosa al enlace α-1,6-glucosídico de la palatinose . Esta reacción suele tener lugar en condiciones suaves, con la enzima activa a temperaturas en torno a 30-40 °C y un rango de pH de 5-7.

Métodos de producción industrial

En entornos industriales, la palatinose se produce a partir de la sacarosa de la remolacha azucarera. El proceso consiste en la extracción de sacarosa de la remolacha azucarera, seguida de la conversión enzimática utilizando sacarosa isomerasa. La palatinose resultante se purifica y cristaliza para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La palatinose experimenta diversas reacciones químicas, como la hidrólisis y la fermentación. En el intestino de los mamíferos, la palatinose se hidroliza por la enzima isomaltasa, lo que da lugar a la liberación de glucosa y fructosa .

Reactivos y condiciones comunes

Hidrólisis: La palatinose se hidroliza mediante isomaltasa en condiciones fisiológicas (pH 6-7, 37 °C).

Fermentación: La palatinose puede ser fermentada por ciertas bacterias, como Lactococcus lactis, en condiciones anaeróbicas.

Principales productos formados

Hidrólisis: Glucosa y fructosa.

Fermentación: Diversos ácidos orgánicos y gases, dependiendo de la cepa bacteriana utilizada.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Chemical Structure:

Palatinose is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. This structure contributes to its slower enzymatic breakdown compared to other sugars like sucrose, resulting in a gradual release of glucose into the bloodstream.

Biochemical Pathways:

Palatinose is produced from sucrose using the enzyme sucrose isomerase. Its slower digestion leads to lower glycemic responses, making it suitable for various health-related applications.

Scientific Research Applications

Palatinose monohydrate has been investigated across multiple fields:

- Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.

- Biology: Explored for its effects on metabolism and energy balance due to its low glycemic index.

- Medicine: Studied for potential benefits in managing diabetes and obesity by providing a steady release of glucose without spikes in blood sugar levels.

- Industry: Utilized in food and beverage formulations as a low-glycemic sweetener in products aimed at athletes and diabetic individuals.

Glycemic Response

Palatinose's low glycemic index (GI) is a significant feature. It has been shown to result in lower postprandial blood glucose and insulin responses compared to sucrose. A controlled trial demonstrated that palatinose ingestion leads to prolonged blood glucose delivery over three hours.

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, those consuming palatinose daily exhibited reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may aid in weight management and metabolic syndrome prevention.

Dental Health

Palatinose has a lower cariogenic potential compared to sucrose, indicating that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products.

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients due to its ability to provide sustained energy without causing rapid increases in blood sugar. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations.

Case Studies

- Human Intervention Trials: A series of studies conducted on healthy volunteers showed that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model confirming nearly complete absorption of palatinose irrespective of the food matrix consumed.

- Long-term Consumption Study: In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated without adversely affecting lipid profiles over four weeks. Participants reported feeling satiated with fewer cravings for high-sugar foods.

Mecanismo De Acción

La palatinose ejerce sus efectos principalmente a través de su lenta digestión y absorción en el intestino delgado. El enlace α-1,6-glucosídico de la palatinose es más resistente a la hidrólisis enzimática que el enlace α-1,2-glucosídico de la sacarosa. Esto da lugar a una liberación gradual de glucosa y fructosa, lo que lleva a un aumento más bajo y sostenido de los niveles de glucosa en sangre . La lenta absorción también promueve la oxidación de las grasas durante la actividad física, proporcionando un suministro de energía prolongado .

Comparación Con Compuestos Similares

Compuestos similares

Sacarosa: Compuesta por glucosa y fructosa unidas por un enlace α-1,2-glucosídico.

Maltosa: Compuesta por dos moléculas de glucosa unidas por un enlace α-1,4-glucosídico. Hidrolizada por maltasa en el intestino delgado.

Lactosa: Compuesta por glucosa y galactosa unidas por un enlace β-1,4-glucosídico. Hidrolizada por lactasa en el intestino delgado.

Singularidad de la palatinose

La palatinose es única debido a su enlace α-1,6-glucosídico, que proporciona una velocidad de hidrólisis y absorción más lenta en comparación con otros disacáridos. Esto da lugar a un menor índice glucémico y a una liberación de energía más sostenida . Además, la palatinose no es cariogénica, lo que significa que no contribuye a la caries dental, a diferencia de la sacarosa .

Actividad Biológica

Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is recognized for its unique metabolic properties, particularly its slow digestion and absorption rates, which contribute to various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, health benefits, and applications in food products.

Chemical Structure and Properties

Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is derived from sucrose through enzymatic conversion. Its structure allows for a slower enzymatic breakdown compared to other sugars like sucrose, leading to a gradual release of glucose into the bloodstream. This slow release results in lower glycemic responses, making it a suitable alternative for diabetic individuals and those seeking to manage blood sugar levels .

Glycemic Response

A significant feature of palatinose is its low glycemic index (GI). Studies have shown that palatinose ingestion leads to lower postprandial blood glucose and insulin responses compared to sucrose. For instance, in a controlled trial involving healthy subjects, palatinose resulted in a prolonged delivery of blood glucose over three hours, demonstrating its potential for managing energy levels without causing spikes in blood sugar .

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, participants who consumed palatinose daily showed reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may help in weight management and metabolic syndrome prevention .

Dental Health

Palatinose exhibits lower cariogenic potential compared to sucrose. Research indicates that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products .

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients. Its ability to provide sustained energy without causing rapid increases in blood sugar makes it ideal for athletes and individuals with specific dietary needs. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations .

Case Studies

- Human Intervention Trials : A series of studies conducted on healthy volunteers demonstrated that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model to confirm nearly complete absorption of palatinose irrespective of the food matrix consumed .

- Long-term Consumption Study : In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated and did not adversely affect lipid profiles over a four-week period. Participants reported feeling satiated with fewer cravings for high-sugar foods .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.